molecular formula C15H20N4 B8337916 7-Dimethylamino-1-piperazin-1-ylisoquinoline

7-Dimethylamino-1-piperazin-1-ylisoquinoline

Cat. No. B8337916
M. Wt: 256.35 g/mol
InChI Key: FVZFGQZAMAPYJO-UHFFFAOYSA-N
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Patent
US07799775B2

Procedure details

After dissolving 250 mg of 1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline as synthesized in above Step 2 in 20 ml of ethanol, 50 mg of 10% palladium-on carbon was added to the solution. This mixture was stirred for 16 hours at room temperature in hydrogen atmosphere. The insoluble matter was removed by filtration and the solvent was distilled off under reduced pressure. The residue was purified on silica gel column chromatography (methanol:chloroform=1:9) to provide 46 mg (25%) of 7-dimethylamino-1-piperazin-1-ylisoquinoline.
Name
1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[C:21]([N:24]([CH3:26])[CH3:25])[CH:22]=3)[CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[H][H].[Pd]>[CH3:25][N:24]([CH3:26])[C:21]1[CH:22]=[C:23]2[C:18]([CH:17]=[CH:16][N:15]=[C:14]2[N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
1-(4-benzylpiperazin-1-yl)-7-dimethylaminoisoquinoline
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=CC2=CC=C(C=C12)N(C)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography (methanol:chloroform=1:9)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C2C=CN=C(C2=C1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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